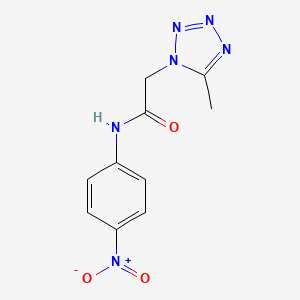
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Acylation Reaction: The tetrazole derivative is then acylated with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Tetrazol-5-yl)-N-(4-nitrophenyl)acetamide
- 2-(5-Methyl-1H-tetrazol-1-yl)acetamide
- N-(4-Nitrophenyl)-2-(1H-tetrazol-5-yl)acetamide
Uniqueness
2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern may result in unique reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C10H10N6O3 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N6O3/c1-7-12-13-14-15(7)6-10(17)11-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,11,17) |
InChI Key |
LDJIAMBQLLOZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















